3-(5-((2-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole
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Overview
Description
The compound 3-(5-((2-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole is a synthetic organic molecule that features a complex structure combining an indole core with a triazole ring and a chlorobenzylthio substituent
Mechanism of Action
Target of Action
The primary target of this compound is Helicobacter pylori , a Gram-negative microaerophilic bacterium . This bacterium is associated with chronic gastritis, peptic ulcers, and more recently, gastric cancer .
Mode of Action
Biochemical Pathways
pylori uses to survive and multiply in the stomach’s harsh and highly acidic conditions .
Result of Action
The compound has been shown to exhibit strong anti-H. pylori activity, with an average inhibition zone diameter greater than 20 mm at a concentration of 8-32 μg/disc . This suggests that the compound is effective at inhibiting the growth or survival of H. pylori.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-((2-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with methyl iodide.
Attachment of the Chlorobenzylthio Group: The chlorobenzylthio group is introduced through a nucleophilic substitution reaction where the triazole intermediate reacts with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Indole Formation: The final step involves the formation of the indole core, which can be achieved through Fischer indole synthesis, starting from phenylhydrazine and a suitable ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the chlorobenzyl group, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives or dechlorinated products.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, 3-(5-((2-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole has potential as an antimicrobial or antifungal agent due to the presence of the triazole ring, which is known for such activities.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. The indole core is a common motif in many pharmaceuticals, and the triazole ring can enhance binding affinity to biological targets.
Industry
Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Comparison with Similar Compounds
Similar Compounds
- 1H-indole-3-carboxaldehyde
- 4-methyl-1H-1,2,4-triazole-3-thiol
- 2-chlorobenzyl chloride
Uniqueness
Compared to these similar compounds, 3-(5-((2-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole is unique due to its combination of an indole core with a triazole ring and a chlorobenzylthio substituent. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[5-[(2-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4S/c1-23-17(14-10-20-16-9-5-3-7-13(14)16)21-22-18(23)24-11-12-6-2-4-8-15(12)19/h2-10,20H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQQDLGJTNVWAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=CC=C2Cl)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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